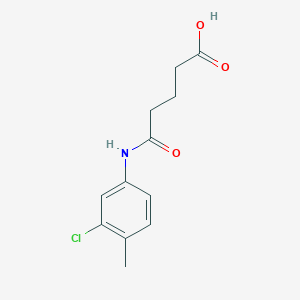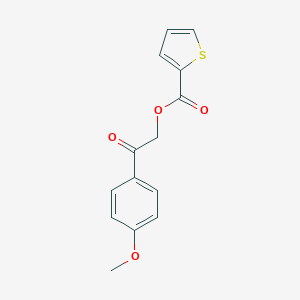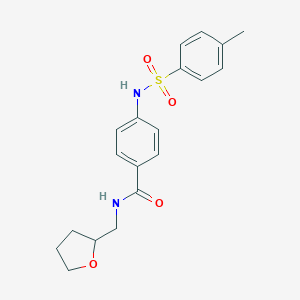![molecular formula C20H23ClN2O4 B495387 5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid CAS No. 765925-00-6](/img/structure/B495387.png)
5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid is an organic compound with a complex structure that includes a chloro-substituted benzyl group, an ethoxy group, a morpholine ring, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid typically involves multiple steps:
-
Formation of the Intermediate Benzylamine: : The initial step involves the chlorination of 2-ethoxybenzylamine to form 5-chloro-2-ethoxybenzylamine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
-
Coupling with Benzoic Acid Derivative: : The chlorinated benzylamine is then coupled with a benzoic acid derivative that contains a morpholine ring. This step often employs coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, alternative greener solvents and reagents may be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
-
Reduction: : Reduction reactions can target the nitro group (if present) or the carbonyl group in the benzoic acid moiety, converting them to amines or alcohols, respectively.
-
Substitution: : The chloro group in the benzyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of 5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, or other advanced materials.
Mécanisme D'action
The mechanism by which 5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid exerts its effects depends on its interaction with specific molecular targets. For instance, if used as a pharmaceutical agent, it may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-ethoxybenzoic acid: Lacks the morpholine ring and benzylamine group, making it less versatile in chemical modifications.
2-(Morpholin-4-yl)benzoic acid: Lacks the chloro and ethoxy substituents, which may affect its reactivity and biological activity.
5-Chloro-2-ethoxybenzylamine: Lacks the benzoic acid moiety, limiting its applications in certain synthetic routes.
Uniqueness
5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
5-[(5-chloro-2-ethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-2-27-19-6-3-15(21)11-14(19)13-22-16-4-5-18(17(12-16)20(24)25)23-7-9-26-10-8-23/h3-6,11-12,22H,2,7-10,13H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPRBCDCFYAWBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]nicotinic acid](/img/structure/B495304.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]nicotinic acid](/img/structure/B495306.png)

![3-{[(6-Carboxy-3-cyclohexen-1-yl)carbonyl]amino}benzoic acid](/img/structure/B495311.png)
![2-Oxo-2-phenylethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B495317.png)
![3-[(3-Chlorobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B495318.png)
![2,6-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B495319.png)
![N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B495320.png)




![3,4-dimethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B495326.png)

